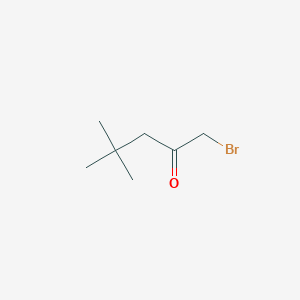
1-Bromo-4,4-dimethylpentan-2-one
Cat. No. B3052900
Key on ui cas rn:
4775-69-3
M. Wt: 193.08 g/mol
InChI Key: BHNFDOWGCDXOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06200998B1
Procedure details


To a stirred, −10° solution of the crude product from Step A (1.233 grams) in methylene chloride (12 mL) was added 48% HBr dropwise (1.14 mL). After gas evolution ceased, the reaction was stirred for 15 minutes at room temperature. The reaction was partitioned between isopropyl acetate and water. The organic was washed once with water, dried over magnesium sulfate and filtered. Evaporation afforded an oil containing the title compound which was used without further processing.
Name
crude product
Quantity
1.233 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[N+](=[CH:3][C:4](=[O:10])[CH2:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[N-].[BrH:11]>C(Cl)Cl>[Br:11][CH2:3][C:4](=[O:10])[CH2:5][C:6]([CH3:9])([CH3:8])[CH3:7]
|
Inputs


Step One
|
Name
|
crude product
|
|
Quantity
|
1.233 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=CC(CC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred for 15 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was partitioned between isopropyl acetate and water
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic was washed once with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded an oil
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
